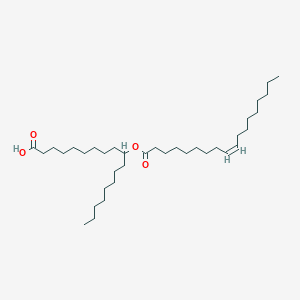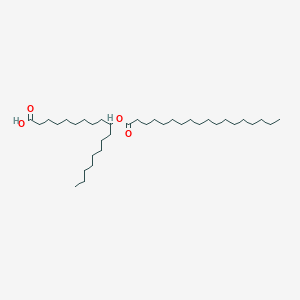
Rhod-2 (potassium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhod-2 (potassium salt) is a water-soluble, red fluorescent calcium indicator. It exhibits a significant shift in fluorescence intensity upon calcium binding (ex max = 549 nm; calcium-free v. ex/em max = 552/581 nm; calcium-bound). Unlike the UV-excitable indicators fura-2 and indo-1, there is no accompanying spectral shift.
Wissenschaftliche Forschungsanwendungen
1. Cardioprotection Mechanism Exploration
Rhod-2, a fluorescent dye, has been utilized in studies exploring cardioprotection mechanisms. Murata et al. (2001) used Rhod-2 to measure mitochondrial matrix Ca2+ concentration in rabbit ventricular cardiomyocytes, revealing its role in attenuating Ca2+ overload during ischemia and reperfusion. This research underscores the significance of mitochondrial ATP-sensitive potassium channels in cardioprotection (Murata, Akao, O’Rourke, & Marbán, 2001).
2. Development of Fluorescent Sensor Particles
Rhod-2 has been incorporated into the development of fluorescent sensor particles for detecting and quantifying Ca2+ concentrations. Kronfeld, Ellinger, & Köhler (2021) demonstrated the use of Rhod-2 in hydrogel particles for a novel approach to optical determination of Ca2+ concentrations, indicating its potential in biological and chemical analysis (Kronfeld, Ellinger, & Köhler, 2021).
3. Rhodopsin Mechanism Studies
In the broader context of potassium salt applications, research on rhodopsins has been carried out. Kovalev et al. (2019) studied the mechanisms of sodium and potassium pumping by light-driven microbial rhodopsin, enhancing our understanding of biological light-energy transduction (Kovalev, Polovinkin, Gushchin, et al., 2019).
4. Examination of Potassium Ion Pumping
Inoue, Ono, Abe-Yoshizumi, et al. (2013) discovered and characterized a light-driven sodium ion pump in marine bacteria, which interestingly converts to a proton pump in the presence of potassium chloride, highlighting the diverse functionality of these biological systems (Inoue, Ono, Abe-Yoshizumi, et al., 2013).
Eigenschaften
Molekularformel |
C40H39N4O11 · 3K |
|---|---|
Molekulargewicht |
869.1 |
InChI |
InChI=1S/C40H42N4O11.3K/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,4 |
InChI-Schlüssel |
ZFYWHSXZMYZBNV-UHFFFAOYSA-K |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+] |
Synonyme |
2,2/'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate, tripotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





